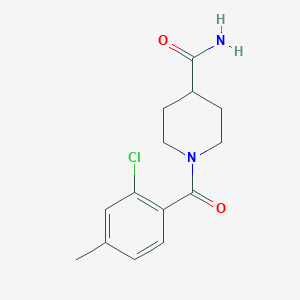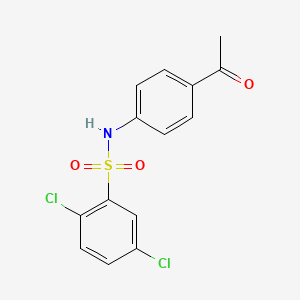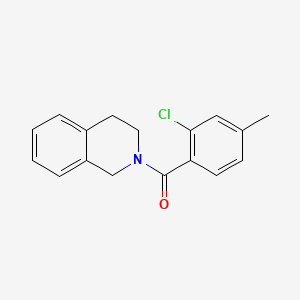
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-difluorophenyl)acetamide, also known as CFTR inhibitor-172, is a chemical compound that has been extensively studied for its potential therapeutic applications in cystic fibrosis.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-difluorophenyl)acetamide inhibitor-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (this compound) gene, which encodes a protein that regulates the transport of ions and water across cell membranes. This compound inhibitor-172 has been shown to selectively inhibit the function of mutant this compound proteins, thereby restoring ion and water transport in affected cells. This has potential implications for the treatment of cystic fibrosis and other diseases caused by this compound dysfunction.
Mecanismo De Acción
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-difluorophenyl)acetamide inhibitor-172 selectively inhibits the function of mutant this compound proteins by binding to a specific site on the protein. This prevents the protein from opening and allowing the transport of ions and water across cell membranes. Inhibition of mutant this compound proteins by this compound inhibitor-172 has been shown to restore ion and water transport in affected cells, leading to potential therapeutic applications in cystic fibrosis and other diseases caused by this compound dysfunction.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to selectively inhibit the function of mutant this compound proteins, leading to restoration of ion and water transport in affected cells. This has potential implications for the treatment of cystic fibrosis and other diseases caused by this compound dysfunction. In addition, this compound inhibitor-172 has been shown to have minimal off-target effects, indicating its specificity for mutant this compound proteins. However, further studies are needed to fully understand the biochemical and physiological effects of this compound inhibitor-172.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-difluorophenyl)acetamide inhibitor-172 has several advantages for lab experiments. It is a selective inhibitor of mutant this compound proteins, making it a useful tool for studying the function of this compound in cells. In addition, this compound inhibitor-172 has minimal off-target effects, indicating its specificity for mutant this compound proteins. However, this compound inhibitor-172 has some limitations for lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications. In addition, this compound inhibitor-172 may not be suitable for all types of experiments, and researchers should carefully consider its use in their specific experimental design.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-difluorophenyl)acetamide inhibitor-172. One potential direction is to further investigate its mechanism of action and specificity for mutant this compound proteins. This could lead to the development of more selective and effective this compound inhibitors for the treatment of cystic fibrosis and other diseases caused by this compound dysfunction. Another potential direction is to explore the therapeutic potential of this compound inhibitor-172 in preclinical and clinical studies. This could provide valuable insights into its safety and efficacy in humans, and potentially lead to its approval as a therapeutic drug for cystic fibrosis and other diseases caused by this compound dysfunction. Overall, this compound inhibitor-172 has significant potential for therapeutic applications in cystic fibrosis and other diseases caused by this compound dysfunction, and further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-difluorophenyl)acetamide inhibitor-172 involves the reaction of 4-chloro-3,5-dimethylphenol with 2,4-difluoroaniline in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with acetic acid to yield this compound inhibitor-172. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO2/c1-9-5-12(6-10(2)16(9)17)22-8-15(21)20-14-4-3-11(18)7-13(14)19/h3-7H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRCZCGPWMRSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)
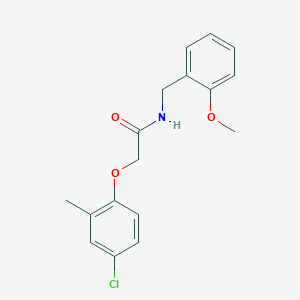
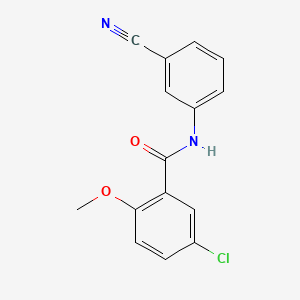

![4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)
![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)
![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)

![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)
![6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5721214.png)
